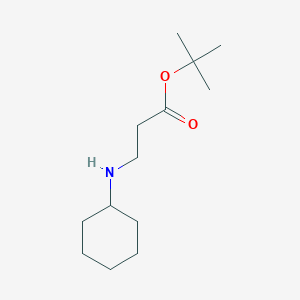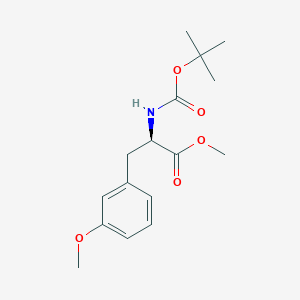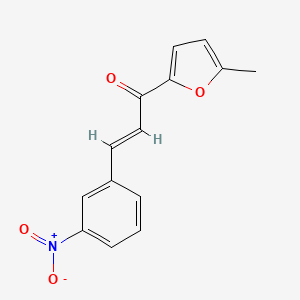
4-(4-Formylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Formylphenyl)-2-methylphenol (95%) is a chemical compound with the molecular formula C9H10O2. It is an aromatic compound with an aldehyde group as its functional group. The compound is colorless and has a faint odor. It is also known as 4-formyl-2-methylphenol and is used in various scientific applications.
Wissenschaftliche Forschungsanwendungen
4-(4-Formylphenyl)-2-methylphenol (95%) has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis. It can be used to synthesize a variety of compounds such as 4-formyl-2-methylphenol-2-sulfonate, 4-formyl-2-methylphenol-3-sulfonate, and 4-formyl-2-methylphenol-4-sulfonate. It can also be used in the synthesis of a variety of pharmaceuticals and other compounds.
Wirkmechanismus
The mechanism of action of 4-(4-Formylphenyl)-2-methylphenol (95%) is not well understood. However, it is believed that the aldehyde group in the molecule is responsible for its reactivity. The aldehyde group can react with other molecules to form new compounds. Additionally, the aromatic nature of the molecule may also contribute to its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Formylphenyl)-2-methylphenol (95%) are not well understood. However, it is believed that the aldehyde group in the molecule may be responsible for some of its effects. The aldehyde group may react with other molecules in the body to form new compounds. Additionally, the aromatic nature of the molecule may also contribute to its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Formylphenyl)-2-methylphenol (95%) has several advantages and limitations for lab experiments. One advantage of using this compound is that it is relatively easy to synthesize using a variety of methods. Additionally, it has a wide range of applications in organic synthesis. However, one limitation of using this compound is that its mechanism of action is not well understood. Additionally, its biochemical and physiological effects are not well understood.
Zukünftige Richtungen
There are a variety of future directions for research on 4-(4-Formylphenyl)-2-methylphenol (95%). One potential future direction is to further investigate the mechanism of action of this compound. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Finally, further research could be conducted to develop new methods for synthesizing this compound.
Synthesemethoden
4-(4-Formylphenyl)-2-methylphenol (95%) can be synthesized using a variety of methods. One method involves reacting 4-formylphenol with 2-methylphenol in the presence of a catalyst such as zinc chloride. The reaction of these two compounds produces the desired product in good yields. Another method involves reacting 4-formylphenol with 2-methylphenol in the presence of a base such as potassium hydroxide. This reaction also produces the desired product in good yields.
Eigenschaften
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-8-13(6-7-14(10)16)12-4-2-11(9-15)3-5-12/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPNMOLEIZSKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655316 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylphenyl)-2-methylphenol | |
CAS RN |
1164120-78-8 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)
amino}propanoic acid](/img/structure/B6353509.png)



![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)

![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)




